VHL Binding Affinity: Amine Derivative vs. Parent
In a TR-FRET competitive binding assay using the BODIPY FL VH032 probe (4 nM), 2 nM GST–VCB, and 2 nM Tb-anti-GST with a 90-minute incubation, the functionalized VHL ligand VH032 amine (compound 6) exhibited a Ki value of 5.7 μM, making it the least potent VHL ligand among those tested [1]. In contrast, the parent VH032 scaffold from which VH032 thiol is derived demonstrates a VHL binding Kd of approximately 185 nM (0.185 μM) [2]. This corresponds to an approximately 30.8-fold (or ~1.5 log unit) reduction in VHL binding affinity for the amine-functionalized derivative relative to the parent scaffold. VH032 thiol retains the core VH032 pharmacophore without modification to the critical hydroxyproline recognition element, maintaining the favorable binding characteristics of the parent scaffold while providing the thiol functionality at a vector position known to tolerate substitution.
| Evidence Dimension | VHL binding affinity |
|---|---|
| Target Compound Data | VH032 parent scaffold Kd = 185 nM (0.185 μM) |
| Comparator Or Baseline | VH032 amine Ki = 5.7 μM (5700 nM) |
| Quantified Difference | ~30.8-fold reduction in binding affinity for amine derivative vs parent scaffold |
| Conditions | TR-FRET competitive binding assay; BODIPY FL VH032 probe (4 nM), GST-VCB (2 nM), Tb-anti-GST (2 nM), 90-min incubation; Kd derived from VHL/HIF-1α interaction inhibition studies |
Why This Matters
Users selecting a functionalized VH032 building block must recognize that amine-functionalized derivatives exhibit substantially reduced VHL binding affinity compared to the parent VH032 scaffold from which VH032 thiol is derived, which may compromise ternary complex formation and degrader efficacy unless the binding deficit is explicitly accounted for in PROTAC design.
- [1] Lin W, et al. Development of BODIPY FL VH032 as a High-Affinity and Selective von Hippel–Lindau E3 Ligase Fluorescent Probe and Its Application in a Time-Resolved Fluorescence Resonance Energy-Transfer Assay. ACS Chem Biol. 2021;16(1):91-101. (PMC7807814). View Source
- [2] Gadd MS, Testa A, Lucas X, Chan KH, Chen W, Lamont DJ, Zengerle M, Ciulli A. Structural basis of PROTAC cooperative recognition for selective protein degradation. Nat Chem Biol. 2017;13(5):514-521. View Source
